N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a piperidine ring and a pyridine ring
Properties
Molecular Formula |
C19H20F3N3O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H20F3N3O/c1-24(17-8-4-5-11-23-17)14-9-12-25(13-10-14)18(26)15-6-2-3-7-16(15)19(20,21)22/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
CXAUWAQMKMTSSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps. One common route starts with the preparation of the piperidine intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the benzoylated piperidine. This intermediate is subsequently reacted with N-methylpyridin-2-amine to yield the final product. The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A fluorinated pyridine building block used in the synthesis of active pharmaceutical ingredients.
Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of a trifluoromethyl group, a benzoyl moiety, and a piperidine ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
